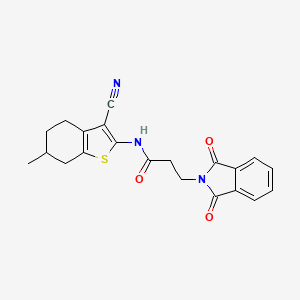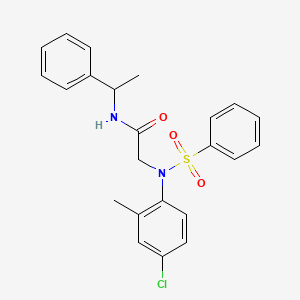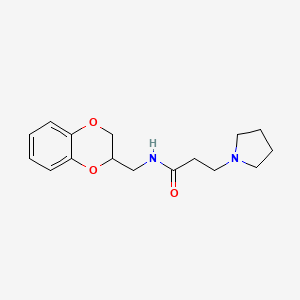![molecular formula C16H16O3 B5118275 methyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5118275.png)
methyl [(4'-methyl-4-biphenylyl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(4'-methyl-4-biphenylyl)oxy]acetate, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is a member of the indazole family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Mecanismo De Acción
The mechanism of action of methyl [(4'-methyl-4-biphenylyl)oxy]acetate is similar to that of other synthetic cannabinoids. This compound binds to the CB1 and CB2 receptors in the brain, leading to a range of physiological and psychoactive effects. The precise mechanism by which methyl [(4'-methyl-4-biphenylyl)oxy]acetate produces its effects is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
methyl [(4'-methyl-4-biphenylyl)oxy]acetate has a range of biochemical and physiological effects on the human body. These effects include increased heart rate, blood pressure, and body temperature, as well as altered mood, perception, and cognition. methyl [(4'-methyl-4-biphenylyl)oxy]acetate has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl [(4'-methyl-4-biphenylyl)oxy]acetate in lab experiments is that it is a potent and highly selective agonist of the CB1 and CB2 receptors. This makes it a useful tool for studying the effects of synthetic cannabinoids on the human body. However, one limitation of using methyl [(4'-methyl-4-biphenylyl)oxy]acetate in lab experiments is that it is a relatively new compound, and its long-term effects on the human body are not fully understood.
Direcciones Futuras
There are many potential future directions for research on methyl [(4'-methyl-4-biphenylyl)oxy]acetate and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids that have fewer adverse effects and a lower potential for abuse. Another area of interest is the development of new therapeutic applications for synthetic cannabinoids, such as the treatment of chronic pain and other inflammatory conditions. Finally, there is a need for further research on the long-term effects of synthetic cannabinoids on the human body, including their potential to cause addiction and other adverse effects.
Métodos De Síntesis
Methyl [(4'-methyl-4-biphenylyl)oxy]acetate is synthesized through a multistep process that involves the reaction of a substituted indazole with a carboxylic acid derivative. The final product is a white crystalline powder that is soluble in organic solvents and has a melting point of approximately 220-221°C.
Aplicaciones Científicas De Investigación
Methyl [(4'-methyl-4-biphenylyl)oxy]acetate has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been shown to interact with the CB1 and CB2 receptors in the brain, leading to a range of physiological and psychoactive effects.
Propiedades
IUPAC Name |
methyl 2-[4-(4-methylphenyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-3-5-13(6-4-12)14-7-9-15(10-8-14)19-11-16(17)18-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHERZMAZXBLPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(4-methylphenyl)phenoxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide](/img/structure/B5118204.png)
![N-benzyl-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B5118211.png)

![1-[3-({[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5118231.png)

![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5118244.png)
![8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline](/img/structure/B5118250.png)
![3-{5-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5118258.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5118264.png)


![N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5118303.png)
![4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B5118308.png)
![3-(4-bromobenzyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5118314.png)